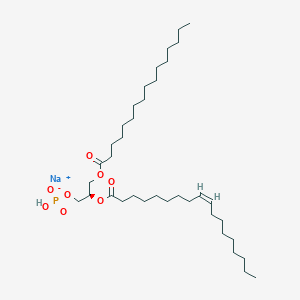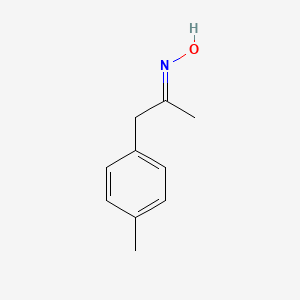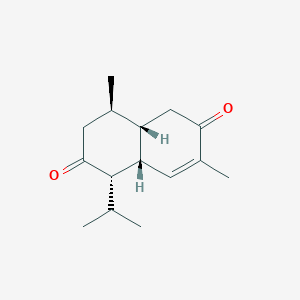
9-Oxoageraphorone
描述
作用机制
Target of Action
9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of this compound are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .
Mode of Action
The mode of action of this compound involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Pharmacokinetics
It’s known that most terpenes, including this compound, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, this compound has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.
生化分析
Biochemical Properties
9-Oxoageraphorone has been found to exhibit moderate bactericidal activity against Ralstonia solanacearum strains . It also shows strong toxicity against various fungi, including Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with fungi. Upon treatment with this compound, fungal cell walls shrink, conidia are lost, short branches form in F. oxysporum and F. proliferatum, cell walls break, and hyphae diameter increases in A. tenuissima . These changes suggest that this compound has a significant impact on the growth and morphogenesis of fungi .
Molecular Mechanism
It is known that it exhibits its effects through the formation of reactive metabolites, increased concentration of reactive oxygen species, and impaired antioxidant defense
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits strong toxicity against various fungi after 4 days of incubation on potato dextrose agar medium
Metabolic Pathways
It is known that it exhibits its effects through the formation of reactive metabolites
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 9-Oxoageraphorone typically involves multiple steps of silica gel column chromatography and thin-layer chromatography . These methods are coupled with nuclear magnetic resonance (NMR) techniques to separate and identify the active ingredients from the petroleum ether extract of Eupatorium adenophorum .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally extracted from the leaves of Eupatorium adenophorum using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using chromatographic techniques to obtain the desired compound.
化学反应分析
Types of Reactions: 9-Oxoageraphorone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
9-Oxoageraphorone has a wide range of scientific research applications :
Chemistry: It serves as a reference standard and a synthetic precursor for various chemical reactions.
相似化合物的比较
- 9-Oxo-10,11-dehydro-agerophorone
- 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone
- 9β-hydroxy-ageraphorone
Comparison: 9-Oxoageraphorone is unique due to its strong antimicrobial and insecticidal properties . While similar compounds like 9-Oxo-10,11-dehydro-agerophorone and 2-deoxo-2-(acetyloxy)-9-Oxoageraphorone also exhibit biological activities, this compound stands out for its potent toxicity against a wide range of fungi and bacteria . Additionally, its ability to disrupt fungal cell wall integrity makes it a promising candidate for developing new antifungal agents .
属性
IUPAC Name |
(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019936 | |
| Record name | 9-Oxoageraphorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105181-06-4 | |
| Record name | 9-Oxoageraphorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Has 9-Oxoageraphorone demonstrated any toxicity?
A2: While this compound itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of this compound.
Q2: What are the structural characteristics of this compound?
A3: Although the provided research papers don't explicitly state the molecular formula and weight of this compound, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.
Q3: What analytical techniques have been used to characterize and quantify this compound?
A5: While not explicitly stated for this compound, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of this compound as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




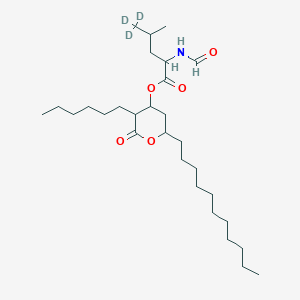
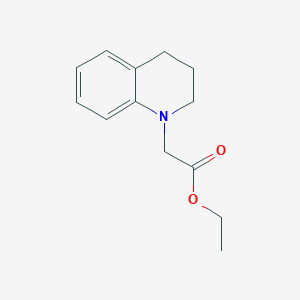
![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
